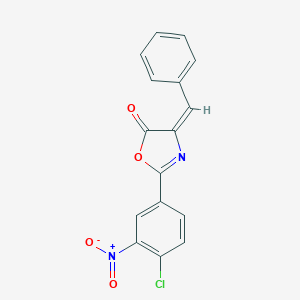
4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one, also known as CKN1, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of oxazolone derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in the regulation of cell survival and proliferation. In addition, this compound has been shown to activate the tumor suppressor protein p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability and tumor growth. In addition, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one is its broad-spectrum activity against various cancer cell lines and microorganisms. In addition, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one. One area of research is the development of new analogs of this compound with improved pharmacokinetic properties and activity against specific cancer types. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for cancer therapy. Finally, the potential use of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one involves the reaction of 4-chloro-3-nitrobenzaldehyde with benzylamine and ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form the final compound. This synthesis method has been optimized to yield high purity and high yield of this compound, making it suitable for large-scale production.
Applications De Recherche Scientifique
4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one has been widely studied for its potential applications in scientific research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
Formule moléculaire |
C16H9ClN2O4 |
|---|---|
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
(4E)-4-benzylidene-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-7-6-11(9-14(12)19(21)22)15-18-13(16(20)23-15)8-10-4-2-1-3-5-10/h1-9H/b13-8+ |
Clé InChI |
XTKHJXYDPFNDAQ-MDWZMJQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)

![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)





![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)